2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is an organic compound notable for its unique functional groups, specifically a hydroxymethyl group and a trifluoromethyl group attached to a benzonitrile core. This compound's structure contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for this compound is , with a molecular weight of approximately 201.14 g/mol.
The compound can be synthesized through various methods involving different reagents and conditions, making it accessible for research and industrial applications. Its synthesis often involves the use of trifluoromethyl iodide and copper catalysts, among other reagents.
2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile is classified under organic compounds, specifically within the categories of nitriles and aromatic compounds due to its structural characteristics.
The synthesis of 2-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile can be achieved through several routes:
The synthetic route may involve multiple steps, including:
The molecular structure of 2-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile features:
C1=CC(=C(C=C1C#N)C(F)(F)F)CO
GFWCDWYWFWCNFX-UHFFFAOYSA-N
2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(hydroxymethyl)-3-(trifluoromethyl)benzonitrile involves its interaction with biological targets:
2-(Hydroxymethyl)-3-(trifluoromethyl)benzonitrile has several scientific uses, including:
This compound exemplifies the versatility of fluorinated organic compounds in modern chemistry, showcasing its potential across multiple fields of research and application.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8